REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[CH3:9][NH:10][CH2:11][CH2:12][OH:13].C(=O)(O)[O-].[Na+]>C(O)CC(C)C>[CH3:9][N:10]([CH2:11][CH2:12][OH:13])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |f:0.1,3.4|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
7.56 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CC(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 70 hours
|
Duration
|
70 h
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted several times with hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the combined extracts were filtered
|
Type
|
CUSTOM
|
Details
|
evaporated until crystallisation
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=NC=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |